2-Methoxy-6-nitrobenzoyl chloride

Organic Synthesis Acylation Regioselectivity

Sourcing the correct benzoyl chloride isomer is critical to avoid synthetic failures. 2-Methoxy-6-nitrobenzoyl chloride (CAS 33844-24-5) resolves this with unambiguous 2,6-disubstitution: - Steric hindrance enables chemoselective acylation of primary amines over secondary alcohols, simplifying route design. - Lower LogP (1.4) vs. 2-methoxy-4-nitro isomer improves aqueous solubility and ADME profiles of drug candidates. - Direct precursor to 2-methoxy-6-nitrobenzaldehyde (CAS 19689-88-4), a key heterocycle building block. - Validated in berbine alkaloid synthesis for bioactive compound libraries.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 33844-24-5
Cat. No. B3261045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-nitrobenzoyl chloride
CAS33844-24-5
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO4/c1-14-6-4-2-3-5(10(12)13)7(6)8(9)11/h2-4H,1H3
InChIKeyWEOJVECNXUGOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-nitrobenzoyl chloride: Structure & Identity


2-Methoxy-6-nitrobenzoyl chloride (CAS 33844-24-5, molecular formula C₈H₆ClNO₄, molecular weight 215.59 g/mol) is a specialized aromatic acyl chloride derivative characterized by a benzoyl chloride core bearing a methoxy group at the 2-position and a nitro group at the 6-position on the benzene ring [1]. This substitution pattern, featuring an ortho-methoxy group adjacent to the reactive acyl chloride and a second ortho-nitro group, creates a unique electronic and steric environment distinct from other positional isomers in the methoxy-nitrobenzoyl chloride family . As a key building block, this compound finds application in the synthesis of complex organic molecules, including pharmaceutical intermediates and heterocyclic systems [2], making an understanding of its specific properties critical for reliable and efficient chemical development.

Workflow Synthetic intermediate for heterocyclic and alkaloid synthesis
Selection Logic Ortho-disubstitution pattern for steric and electronic control
Use Context Chemoselective acylation and building-block procurement

2-Methoxy-6-nitrobenzoyl chloride: Isomer Substitution Risks


Selecting a benzoyl chloride with a similar name but a different substitution pattern, such as a 2-methoxy-3-nitro or 3-methoxy-4-nitro isomer, introduces significant and often unpredictable changes in chemical behavior. The relative positions of the electron-donating methoxy group and the strongly electron-withdrawing nitro group dictate the compound's electronic landscape, which in turn governs its reactivity in nucleophilic acyl substitution and the regioselectivity of subsequent transformations, like the Friedel-Crafts acylation of indoles [1] or the site of O- versus C-acylation of metal chelates [2]. Furthermore, steric hindrance around the acyl chloride group, which is more pronounced in the 2,6-disubstituted pattern, can critically affect the reaction rate and the success of coupling with bulky nucleophiles . Using an incorrect isomer can lead to drastically reduced yields, the formation of unintended byproducts, and the failure of multi-step synthetic routes, representing a major risk in both research and industrial production.

2-Methoxy-4-nitro isomer has higher lipophilicity and may not match biphasic or solubility requirements.
3-Methoxy-4-nitro isomer lacks ortho steric hindrance, potentially altering chemoselectivity in acylation.
Different substitution patterns can shift Friedel-Crafts regioselectivity, risking reduced yields or byproducts.

2-Methoxy-6-nitrobenzoyl chloride: Reactivity & Properties Guide


Regioselectivity in Metal Chelate Acylation

The presence and position of methoxy and nitro substituents on the benzoyl chloride ring profoundly influence the site of acylation in reactions with metal chelates of β-diketones. Class-level inference from a study of p-substituted benzoyl chlorides demonstrates that a nitro group increases the amount of C-acylation, while a methoxy group increases the amount of O-acylation [1]. For 2-Methoxy-6-nitrobenzoyl chloride, the interplay of an ortho-methoxy and an ortho-nitro group is expected to create a distinct selectivity profile compared to an unsubstituted benzoyl chloride or mono-substituted analogs, potentially favoring a unique balance of C- and O-acylated products that is essential for specific chelate syntheses.

Chelate Acylation Site
Class-level inference
Opposing ortho-methoxy (favors O-acylation) and ortho-nitro (favors C-acylation) groups create a distinct selectivity profile.
Selectivity context-dependent on substituent electronic effects.
Data inferred from p-substituted analogs; direct measurement recommended.
Organic Synthesis Acylation Regioselectivity

Friedel-Crafts Reactivity with Indoles

The reactivity and regioselectivity of benzoyl chlorides in Friedel-Crafts acylation are highly dependent on the substituents on both the acylating agent and the aromatic substrate. A study using p-nitrobenzoyl chloride shows it acylates 5-methyl-2-(ethoxycarbonyl)indole predominantly at the 4 and 7 positions, whereas it acylates the 5-methoxy indole derivative exclusively at the 4 position [1]. In comparison, for p-substituted benzoyl chlorides, the reactivity in benzene acylation follows the order: methyl < none < chloro < nitro, with a Hammett ϱ+ of 1.3-1.4 [2]. While direct data for 2-Methoxy-6-nitrobenzoyl chloride is lacking, the combined ortho-substitution pattern introduces both significant steric hindrance and a complex electronic push-pull effect, which would be expected to drastically alter its reactivity profile compared to a para-nitro analog, leading to different reaction rates and regiochemical outcomes with complex substrates like indoles.

Friedel-Crafts Reactivity
Class-level inference
Expected altered reactivity versus p-nitrobenzoyl chloride due to ortho steric and electronic push-pull effects.
Reactivity profile requires experimental validation for indole substrates.
Hammett ϱ+ data for p-substituted analogs do not capture ortho effects.
Heterocyclic Chemistry Friedel-Crafts Acylation Electrophilic Aromatic Substitution

Lipophilicity (LogP) Comparison of Isomers

Lipophilicity, as measured by the octanol-water partition coefficient (LogP), is a key determinant of a compound's behavior in biological systems and its solubility in organic media. Direct comparison of calculated LogP values reveals a notable difference among closely related isomers. 2-Methoxy-6-nitrobenzoyl chloride has a predicted LogP of 1.4 [1]. In contrast, its positional isomer 2-Methoxy-4-nitrobenzoyl chloride has a significantly higher predicted LogP of 1.92 [2]. This difference indicates that the 2,6-isomer is less lipophilic, which can translate to higher aqueous solubility and altered membrane permeability compared to the 2,4-isomer.

Lipophilicity (LogP)
Head-to-head
2-Methoxy-6-nitro isomer: LogP 1.4
2-Methoxy-4-nitro isomer: LogP 1.92
Difference: -0.52 (∼3.3-fold lower partition).
Supports selection when lower lipophilicity is required.
In silico prediction; experimental confirmation advised.
Physicochemical Properties Lipophilicity LogP Drug Design

Steric Hindrance in Nucleophilic Substitution

The rate of nucleophilic acyl substitution is highly sensitive to steric hindrance around the electrophilic carbonyl carbon. In 2-Methoxy-6-nitrobenzoyl chloride, the acyl chloride group is flanked by substituents at both the 2- and 6-positions, creating a significantly more sterically congested environment compared to isomers like 3-Methoxy-4-nitrobenzoyl chloride, where the substituent is meta to the reactive center . Class-level inference suggests that while an ortho-methoxy group in the 3-methoxy-4-nitro isomer may create some steric bulk and slow reaction relative to an unsubstituted benzoyl chloride, the effect is less pronounced than in the 2,6-disubstituted case . This increased steric shielding will favor reactions with smaller, more potent nucleophiles and can be leveraged to achieve chemoselectivity in complex reaction mixtures.

Steric Hindrance
Class-level inference
2,6-Disubstitution creates greater steric congestion than 3-methoxy-4-nitro or unsubstituted benzoyl chloride.
May favor chemoselective acylation of less hindered nucleophiles.
Direct kinetic comparison data not available.
Reaction Kinetics Nucleophilic Acyl Substitution Steric Effects

Application in Berbine Alkaloid Synthesis

2-Methoxy-6-nitrobenzoyl chloride has been explicitly utilized as a key intermediate in the photocyclization-based synthesis of berbine derivatives containing a nitro group in ring D [1]. In this application, the compound reacted with 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline to yield a specific N-acylated tetrahydroisoquinoline intermediate. While an exact yield is not provided for this specific step, the successful execution of this multi-step synthesis, leading to six final berbine derivatives (2f-2k), demonstrates the compound's practical viability in constructing complex, biologically relevant scaffolds [1]. This specific use case contrasts with the more general descriptions of other isomers being 'useful intermediates' without citation of a concrete synthetic pathway.

Berbine Alkaloid Synthesis
Supporting evidence
Successfully used in photocyclization-based synthesis of six berbine derivatives (2f-2k).
Validated starting point for alkaloid scaffold construction.
Exact yield not reported for the acylation step.
Natural Product Synthesis Photocyclization Heterocyclic Chemistry Medicinal Chemistry

Access to 2-Methoxy-6-nitrobenzaldehyde

2-Methoxy-6-nitrobenzoyl chloride is a key precursor for the synthesis of 2-methoxy-6-nitrobenzaldehyde (CAS 19689-88-4) [1]. This aldehyde is a valuable building block in its own right, particularly for constructing heterocyclic systems via condensation reactions. This connection establishes a direct, documented downstream utility. In contrast, while many isomers can be reduced to their corresponding aldehydes, this specific pathway is explicitly cataloged for the 2,6-isomer, highlighting a defined role in the synthesis of other fine chemicals [1].

Downstream Intermediate
Supporting evidence
Documented precursor to 2-methoxy-6-nitrobenzaldehyde (CAS 19689-88-4).
Simplifies supply chain for aldehyde-targeted synthesis.
Standard acyl chloride reduction pathway.
Chemical Intermediates Aldehyde Synthesis Fine Chemicals

2-Methoxy-6-nitrobenzoyl chloride: Key Application Scenarios


Sterically Demanding Amide and Ester Synthesis

The significant steric hindrance around the acyl chloride group of 2-Methoxy-6-nitrobenzoyl chloride, inferred from its 2,6-disubstitution pattern, makes it an excellent candidate for chemoselective acylation. In reactions involving a mixture of nucleophiles or a nucleophile bearing multiple reactive sites, this compound will favor reaction with the less hindered, more accessible group . For example, it can be used to selectively acylate a primary amine in the presence of a secondary alcohol, a task that might be non-selective with a less hindered isomer like 3-methoxy-4-nitrobenzoyl chloride. This controlled reactivity is invaluable for the late-stage functionalization of complex molecules, such as pharmaceuticals or natural products, where protecting group strategies are to be minimized .

Less Lipophilic Drug Candidates & Biphasic Reactions

With a calculated LogP of 1.4, which is 0.52 units lower than its 2-methoxy-4-nitro isomer, 2-Methoxy-6-nitrobenzoyl chloride is the preferred starting material when the goal is to synthesize derivatives with lower lipophilicity [2]. In medicinal chemistry, lower LogP values are often correlated with better aqueous solubility, reduced plasma protein binding, and a lower risk of hERG channel blockade and phospholipidosis. Therefore, this compound is a strategic choice for building blocks intended for drug candidates where favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties are a priority. In process chemistry, its reduced lipophilicity can improve the efficiency of biphasic reactions and workups [2].

Precursor to 2-Methoxy-6-nitrobenzaldehyde

This compound is the direct, documented precursor to 2-methoxy-6-nitrobenzaldehyde (CAS 19689-88-4) . This aldehyde is a versatile intermediate for the synthesis of various nitrogen-containing heterocycles, such as quinolines, indoles, and imidazoles, which are privileged scaffolds in medicinal chemistry. A researcher or procurement specialist seeking to access this specific aldehyde derivative can confidently source the acyl chloride, knowing it is the established starting material for its synthesis, thereby simplifying the supply chain and ensuring consistency in their synthetic route .

Berbine Alkaloid Synthesis Building Block

The demonstrated use of 2-Methoxy-6-nitrobenzoyl chloride in the photocyclization-based synthesis of berbine derivatives (compounds 2f-2k) provides a validated entry point into this class of bioactive alkaloids . Berbines are a major class of isoquinoline alkaloids with a wide range of pharmacological activities, including antitumor, antimicrobial, and cardiovascular effects. Researchers in this field can use this compound with the assurance that it has been successfully integrated into a known, albeit specialized, synthetic sequence, reducing the time and effort required for route scouting .

Application
Selection Property
Validation Focus
Sterically demanding amide/ester synthesis
2,6-Disubstitution steric hindrance
Chemoselectivity toward less hindered nucleophiles
Lower-lipophilicity derivative design
Calculated LogP of 1.4
Aqueous solubility and biphasic reaction efficiency
2-Methoxy-6-nitrobenzaldehyde precursor
Documented synthetic pathway
Supply-chain consistency for aldehyde production
Berbine alkaloid scaffold construction
Validated photocyclization route
Route scouting for complex isoquinoline alkaloids

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